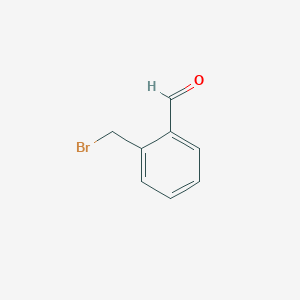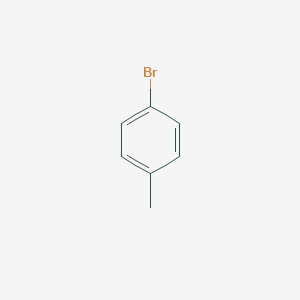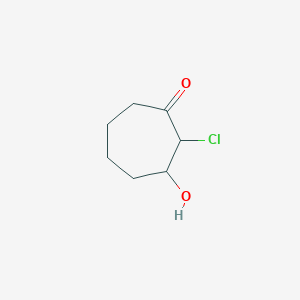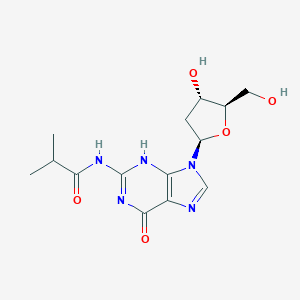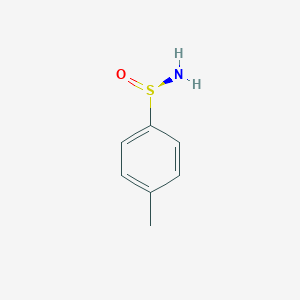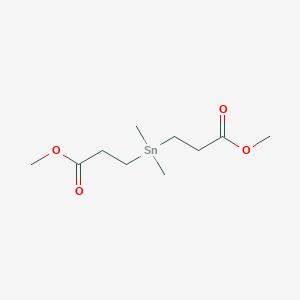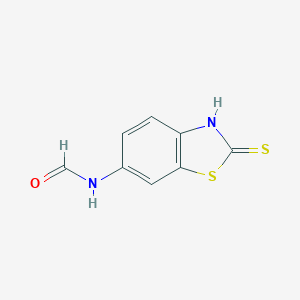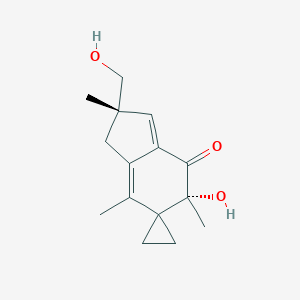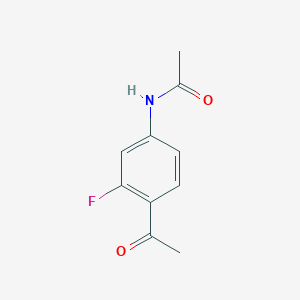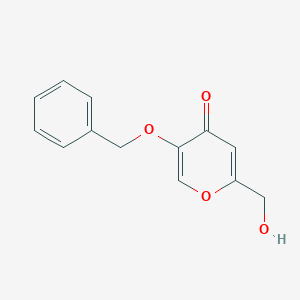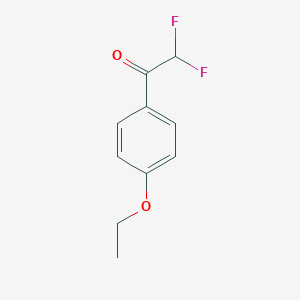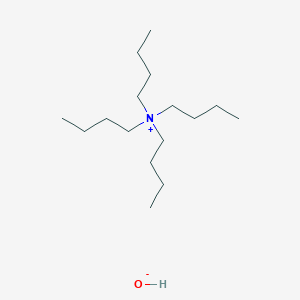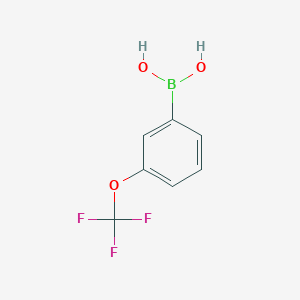![molecular formula C19H23NO B049089 4-[3-(4-Phenylphenyl)propyl]morpholine CAS No. 119637-69-3](/img/structure/B49089.png)
4-[3-(4-Phenylphenyl)propyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-(4-Phenylphenyl)propyl]morpholine is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as PPMP and is a morpholine derivative. PPMP has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation. In
Aplicaciones Científicas De Investigación
PPMP has been studied for its potential applications in a variety of scientific research fields, including cancer research, neurobiology, and cardiovascular research. In cancer research, PPMP has been shown to inhibit the growth of tumor cells by targeting the sphingolipid pathway. In neurobiology, PPMP has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cardiovascular research, PPMP has been shown to have anti-inflammatory effects and may be useful in the treatment of cardiovascular diseases such as atherosclerosis.
Mecanismo De Acción
PPMP acts by inhibiting the enzyme glucosylceramide synthase, which is involved in the synthesis of the sphingolipid ceramide. By inhibiting this enzyme, PPMP disrupts the sphingolipid pathway, which can lead to cell death in cancer cells. In neurobiology, PPMP may act by increasing the levels of sphingosine-1-phosphate, a signaling molecule that has neuroprotective effects. In cardiovascular research, PPMP may act by reducing inflammation and oxidative stress.
Efectos Bioquímicos Y Fisiológicos
PPMP has been shown to have a variety of biochemical and physiological effects. In cancer cells, PPMP has been shown to induce cell death and inhibit tumor growth. In neurobiology, PPMP has been shown to have neuroprotective effects and may improve cognitive function. In cardiovascular research, PPMP has been shown to reduce inflammation and oxidative stress, which may improve cardiovascular health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PPMP has several advantages for lab experiments, including its high potency and specificity for the target enzyme. However, PPMP also has some limitations, including its potential toxicity and the need for careful dosing.
Direcciones Futuras
There are several future directions for research on PPMP. One area of interest is the development of PPMP analogs with improved potency and selectivity. Another area of interest is the investigation of PPMP's potential applications in other disease areas, such as autoimmune diseases and infectious diseases. Additionally, further research is needed to fully understand the mechanism of action of PPMP and its effects on various biochemical pathways.
In conclusion, PPMP is a promising compound for scientific research with potential applications in cancer research, neurobiology, and cardiovascular research. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments make it a subject of interest for future research.
Métodos De Síntesis
PPMP can be synthesized using a variety of methods, including the reaction between 4-phenylbenzaldehyde and 3-bromopropylamine in the presence of morpholine. Another method involves the reaction between 4-phenylbenzaldehyde and 3-aminopropylmorpholine in the presence of acetic anhydride. Both methods have been shown to produce high yields of PPMP.
Propiedades
Número CAS |
119637-69-3 |
|---|---|
Nombre del producto |
4-[3-(4-Phenylphenyl)propyl]morpholine |
Fórmula molecular |
C19H23NO |
Peso molecular |
281.4 g/mol |
Nombre IUPAC |
4-[3-(4-phenylphenyl)propyl]morpholine |
InChI |
InChI=1S/C19H23NO/c1-2-6-18(7-3-1)19-10-8-17(9-11-19)5-4-12-20-13-15-21-16-14-20/h1-3,6-11H,4-5,12-16H2 |
Clave InChI |
RWXJOFLQRAFOPO-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCCC2=CC=C(C=C2)C3=CC=CC=C3 |
SMILES canónico |
C1COCCN1CCCC2=CC=C(C=C2)C3=CC=CC=C3 |
Sinónimos |
4-(3-bibenzyl-4-yl-propyl)morpholine BYP-morpholine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



